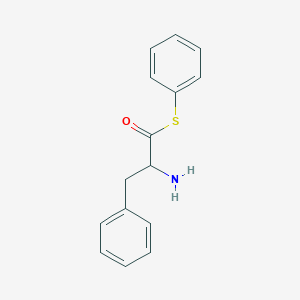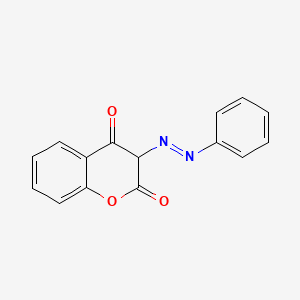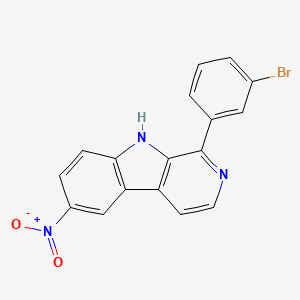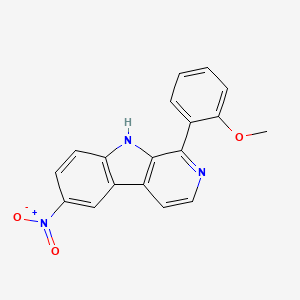
1-phenylquinoxaline-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a phenyl group attached to the nitrogen atom at position 1 and two carbonyl groups at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylquinoxaline-2,3(1H,4H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroquinoxaline derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-phenylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Phenylquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
Quinoxaline-2,3-dione: Lacks the phenyl group at position 1.
1,4-Diazine derivatives: Contain a similar quinoxaline core but with different substituents.
Triazoloquinoxaline derivatives: Fused triazole ring with quinoxaline core.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
CAS No. |
181863-36-5 |
|---|---|
Molecular Formula |
C27H28FNO4.C8H11N |
Molecular Weight |
0 |
Synonyms |
1-phenylquinoxaline-2,3(1H,4H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


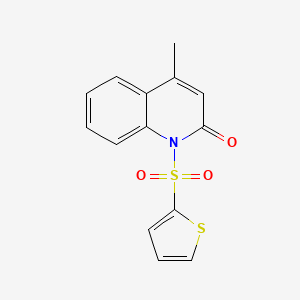
![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)
